
(6-碘代苯并呋喃-3-基)甲醇
描述
(6-Iodobenzofuran-3-yl)methanol is a useful research compound. Its molecular formula is C9H7IO2 and its molecular weight is 274.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Iodobenzofuran-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Iodobenzofuran-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
储能与燃料生产
(6-碘代苯并呋喃-3-基)甲醇可以作为合成甲醇类燃料的前体。 甲醇是一种简单的分子,可以作为能量载体,并可以从多种来源生产,包括生物质 . 使用甲醇作为燃料可以显着减少氮氧化物排放高达 80%,二氧化碳排放高达 95%,并消除硫氧化物排放 .
环境化学
在环境化学中,(6-碘代苯并呋喃-3-基)甲醇可能参与生物甲醇的生产,生物甲醇是一种可再生能源。 从木质纤维素生物质中生产生物甲醇是一种可持续的方法,与全球减缓气候变化的努力相一致 .
绿色化学
该化合物可用于绿色化学应用,其中它可以作为溶剂或生产其他环境友好型化学品的中间体。 这符合绿色化学的原则,旨在减少或消除有害物质的使用和产生 .
纳米技术
(6-碘代苯并呋喃-3-基)甲醇可能用于纳米技术领域,特别是在合成纳米粒子的过程中,这些纳米粒子可以提高甲醇生产过程的效率。 例如,据报道,基于 CuFe2O4 纳米粒子的封装显着提高了甲醇生产的残留效率 .
生物技术
在生物技术中,该化合物可用于代谢工程,以优化甲烷营养细菌以生产甲醇。 甲烷营养菌可以将甲烷转化为甲醇,为甲醇生产提供一条生物途径,与传统的化学方法相比,这种方法可能更环保 .
燃料电池技术
最后,(6-碘代苯并呋喃-3-基)甲醇可能在直接甲醇燃料电池 (DMFC) 的开发中得到应用。 它可能参与合成新型阳离子交换膜,这些膜是 DMFC 的重要组成部分,DMFC 有望用于便携式电源应用 .
作用机制
Target of Action
Benzofuran compounds, which (6-iodobenzofuran-3-yl)methanol is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets through various mechanisms, including binding to catalytic sites with at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .
生化分析
Biochemical Properties
(6-Iodobenzofuran-3-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including (6-Iodobenzofuran-3-yl)methanol, have been shown to exhibit enzyme inhibitory activities . This compound may interact with specific enzymes, altering their catalytic activity and affecting metabolic pathways. Additionally, (6-Iodobenzofuran-3-yl)methanol can bind to proteins, potentially modifying their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
(6-Iodobenzofuran-3-yl)methanol has been observed to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to modulate signaling pathways involved in cell proliferation and apoptosis . (6-Iodobenzofuran-3-yl)methanol may also affect the expression of genes related to these pathways, leading to changes in cellular behavior. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, potentially affecting the production and utilization of key metabolites.
Molecular Mechanism
The molecular mechanism of action of (6-Iodobenzofuran-3-yl)methanol involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in oxidative stress responses . (6-Iodobenzofuran-3-yl)methanol may also interact with transcription factors, influencing gene expression and altering cellular responses. These binding interactions can lead to changes in cellular function and contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Iodobenzofuran-3-yl)methanol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade under certain conditions, leading to the formation of metabolites with different biological activities . (6-Iodobenzofuran-3-yl)methanol may exhibit similar behavior, with its effects on cells changing as it degrades. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes.
Dosage Effects in Animal Models
The effects of (6-Iodobenzofuran-3-yl)methanol can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, (6-Iodobenzofuran-3-yl)methanol may cause toxic or adverse effects. For example, high doses of benzofuran derivatives have been associated with cytotoxicity and oxidative stress . Understanding the dosage effects of (6-Iodobenzofuran-3-yl)methanol is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
(6-Iodobenzofuran-3-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, benzofuran derivatives have been shown to influence pathways related to oxidative stress and energy metabolism . (6-Iodobenzofuran-3-yl)methanol may similarly impact these pathways, leading to changes in cellular metabolism and overall cellular function.
Subcellular Localization
The subcellular localization of (6-Iodobenzofuran-3-yl)methanol can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, benzofuran derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and oxidative stress responses . (6-Iodobenzofuran-3-yl)methanol may exhibit similar localization patterns, impacting its biological effects and potential therapeutic applications.
属性
IUPAC Name |
(6-iodo-1-benzofuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBKTSZBGVZCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)OC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B1441446.png)
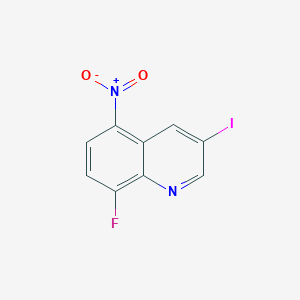
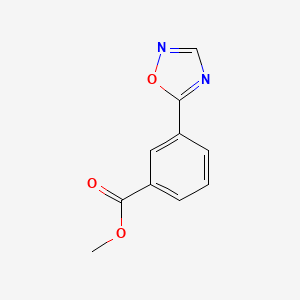

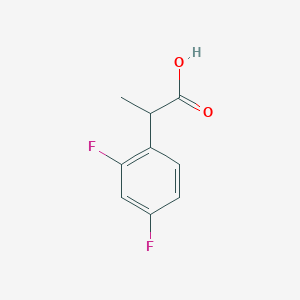

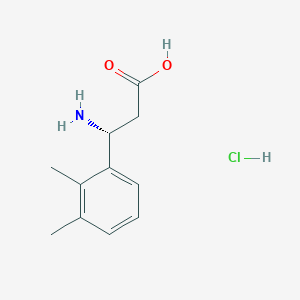
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)


![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)
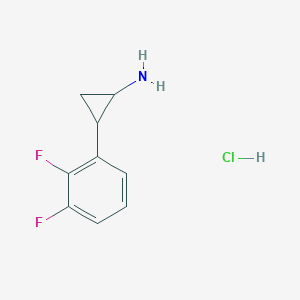
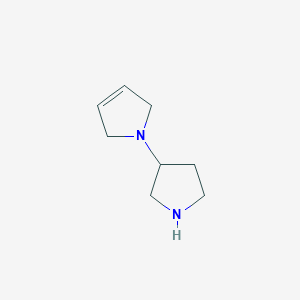
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
